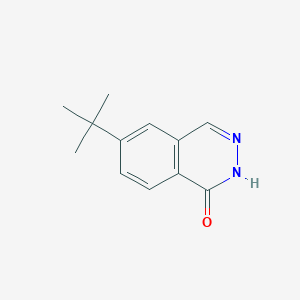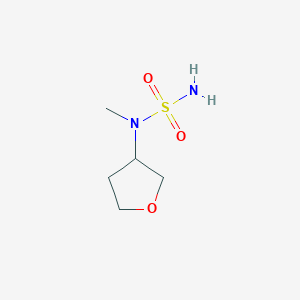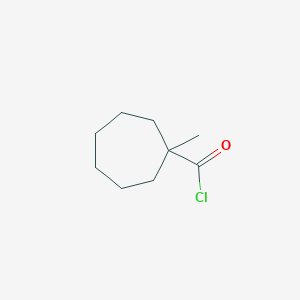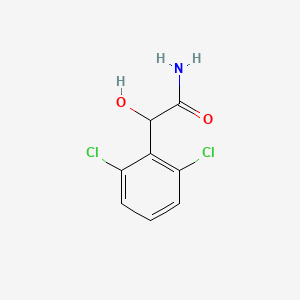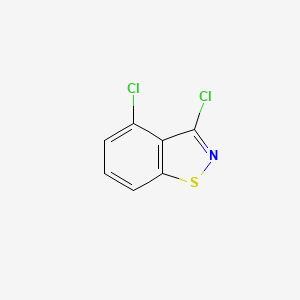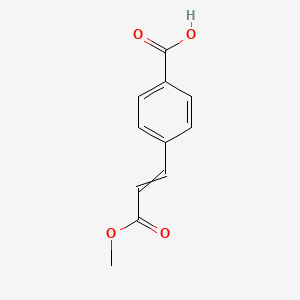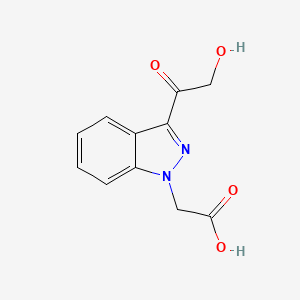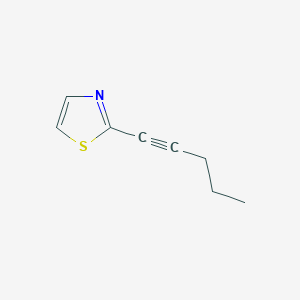
2-pent-1-ynyl-1,3-thiazole
Overview
Description
2-pent-1-ynyl-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a pentynyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pent-1-ynyl-1,3-thiazole typically involves the reaction of thiazole with a pentynyl halide under basic conditions. One common method is the Hantzsch thiazole synthesis, where a halogenated alkyne reacts with thioamide in the presence of a base to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-pent-1-ynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-pent-1-ynyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pent-1-ynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
2-Methylthiazole: Similar structure with a methyl group instead of a pentynyl group.
2-Aminothiazole: Contains an amino group at the second position, leading to different reactivity and applications.
Uniqueness: 2-pent-1-ynyl-1,3-thiazole is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-pent-1-ynyl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-3H2,1H3 |
InChI Key |
ZLQNIRDQANOVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

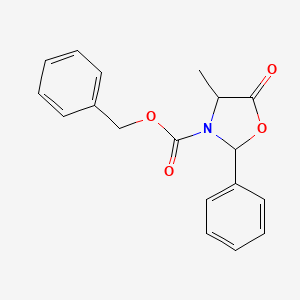
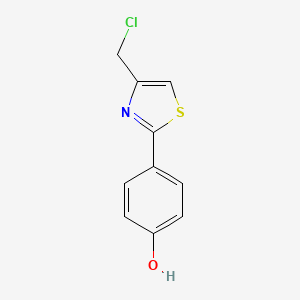
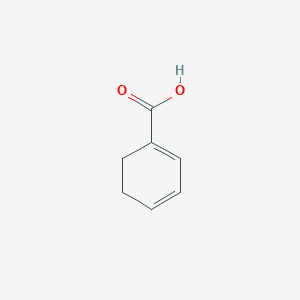
![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)
